molecular formula C16H16N2O3 B5134647 N-(3-nitrophenyl)-2-phenylbutanamide

N-(3-nitrophenyl)-2-phenylbutanamide

Cat. No.: B5134647
M. Wt: 284.31 g/mol
InChI Key: SNLLXPIMPBDVLH-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-phenylbutanamide is a chemical compound characterized by its molecular structure, which includes a nitro group attached to a phenyl ring and a butanamide group linked to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-2-phenylbutanamide typically involves the reaction of 3-nitroaniline with 2-phenylbutanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the product is formed.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved scalability. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrophenyl)-2-phenylbutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The nitro group can be oxidized to a nitroso group using oxidizing agents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

  • Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of N-(3-nitroso-phenyl)-2-phenylbutanamide.

  • Reduction: Formation of N-(3-aminophenyl)-2-phenylbutanamide.

  • Substitution: Formation of N-(3-halophenyl)-2-phenylbutanamide or N-(3-alkoxyphenyl)-2-phenylbutanamide.

Scientific Research Applications

N-(3-nitrophenyl)-2-phenylbutanamide has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-(3-nitrophenyl)-2-phenylbutanamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The phenyl rings can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

N-(3-nitrophenyl)-2-phenylbutanamide is similar to other nitrophenyl compounds, such as N-(3-nitrophenyl)acetamide and 4-fluoro-3-nitro-N-(3-nitrophenyl)benzamide. its unique structure, including the butanamide group, sets it apart and contributes to its distinct chemical properties and applications.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-15(12-7-4-3-5-8-12)16(19)17-13-9-6-10-14(11-13)18(20)21/h3-11,15H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLLXPIMPBDVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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